2-Methyl-1-phenoxybut-3-yn-2-ol
Description
Properties
CAS No. |
68382-46-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-1-phenoxybut-3-yn-2-ol |
InChI |
InChI=1S/C11H12O2/c1-3-11(2,12)9-13-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |
InChI Key |
MYEAINKAIHDCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C#C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
2-Methyl-1-phenylbut-3-yn-2-ol (CAS 55373-74-5): Replaces the phenoxy group with a phenyl (–C₆H₅) at carbon 1. Molecular formula C₁₁H₁₂O, molecular weight 160.21 .
2-Methyl-4-phenylbut-3-yn-2-ol (CAS 1719-19-3): Features a phenyl group at carbon 4 instead of carbon 1. Molecular formula C₁₁H₁₂O , similarity score 0.85 to the target compound .
2-Methyl-3-butyn-2-ol (CAS 115-18-4): Lacks aromatic substituents; methyl and hydroxyl groups at carbon 4. Molecular formula C₅H₈O , density 0.824 g/mL .
Substituent Impact:
- Phenoxy vs. This may enhance solubility in polar solvents and alter reactivity in nucleophilic substitutions.
Functional Group Variations: Triple vs. Double Bonds
Key Compounds:
2-Methyl-3-buten-2-ol (CAS 115-18-4): Replaces the triple bond with a double bond. Molecular formula C₅H₁₀O , boiling point ~121°C .
2-Methyl-3-butyn-2-ol : Triple bond at C3–C3. Molecular formula C₅H₈O , density 0.824 g/mL .
Functional Group Impact:
- Reactivity: The triple bond in butynols enables participation in click chemistry (e.g., azide-alkyne cycloaddition), whereas butenols are more suited for Diels-Alder reactions.
- Physical Properties : Triple bonds reduce molecular flexibility, leading to higher melting points compared to double-bond analogs.
Physical and Chemical Properties
*Theoretical values for the target compound.
Preparation Methods
Reaction Mechanism and Conditions
The procedure begins with the activation of zinc dust in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF). A phenoxy aldehyde, such as 2-phenoxypropanal, reacts with propargyl bromide in the presence of activated zinc at room temperature. The zinc mediates the formation of a propargyl-zinc intermediate, which subsequently attacks the carbonyl carbon, yielding the alkynol product.
Key Parameters:
-
Solvent System: THF:DMF (1:1 v/v) enhances reagent solubility and reaction homogeneity.
-
Stoichiometry: A 2:1 molar ratio of propargyl bromide to aldehyde ensures complete conversion.
-
Temperature: Room temperature (20–25°C) minimizes side reactions like polymerization.
Purification and Yield Optimization
Post-reaction, the mixture is quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate. Column chromatography with a hexane/ethyl acetate gradient (5–15% ethyl acetate) isolates the target compound in >85% purity. Recrystallization from hexane at −20°C further elevates purity to >98%, as confirmed by gas chromatography (GC).
Table 1: Propargylation Method Performance
| Parameter | Value |
|---|---|
| Yield | 86–90% |
| Purity (Post-Column) | 85–90% |
| Purity (Post-Recrystallization) | >98% |
| Reaction Time | 4–6 hours |
Catalytic Cyclization and Oxidation Strategies
Alternative routes leverage oxidative cyclization to construct the alkynol framework. Silver nitrate (AgNO₃) catalyzes the rearrangement of allenyl intermediates into furan derivatives, though this method requires precise control to avoid over-oxidation.
Oxidative Rearrangement Protocol
A solution of 1-(2-phenoxyphenyl)buta-2,3-dien-1-one in acetonitrile is treated with AgNO₃ (20 mol%) at 80°C. The silver catalyst promotes a-sigmatropic rearrangement, forming a furan intermediate. Subsequent reduction with sodium borohydride (NaBH₄) selectively reduces the ketone to the secondary alcohol, yielding this compound.
Critical Considerations:
-
Catalyst Loading: Exceeding 20 mol% AgNO₃ leads to tar formation.
-
Reduction Specificity: NaBH₄ in ethanol at 0°C prevents over-reduction of the triple bond.
Table 2: Catalytic Cyclization Efficiency
| Parameter | Value |
|---|---|
| Catalyst | AgNO₃ (20 mol%) |
| Yield | 75–80% |
| Purity | 90–92% (HPLC) |
| Reaction Time | 2 hours |
Grignard Reagent-Based Alkynylation
Grignard reagents offer a complementary pathway, particularly for introducing methyl groups adjacent to the hydroxyl functionality.
Methodology Overview
Phenoxy magnesium bromide, generated in situ from phenol and magnesium turnings in THF, reacts with 3-butyn-2-one. The Grignard reagent adds to the ketone, forming a tertiary alkoxide intermediate. Acidic workup (10% HCl) protonates the alkoxide, yielding the target alkynol.
Advantages:
-
Scalability: Suitable for multi-gram syntheses.
-
Functional Group Tolerance: Compatible with electron-rich aryl groups.
Table 3: Grignard Method Metrics
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity | 88–90% (GC-MS) |
| Reaction Scale | Up to 50 g |
Comparative Analysis of Synthetic Routes
Each method presents distinct trade-offs in yield, scalability, and operational complexity:
-
Propargylation: Highest yield (86–90%) but requires column chromatography.
-
Catalytic Cyclization: Moderate yield (75–80%) with fewer purification steps.
-
Grignard Approach: Scalable but lower yield (70–75%).
Table 4: Method Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Propargylation | 86–90% | >98% | Moderate |
| Catalytic Cyclization | 75–80% | 90–92% | High |
| Grignard Alkynylation | 70–75% | 88–90% | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
